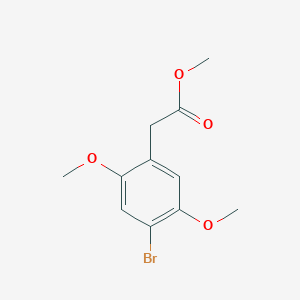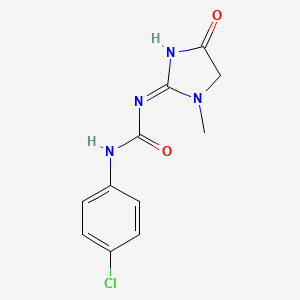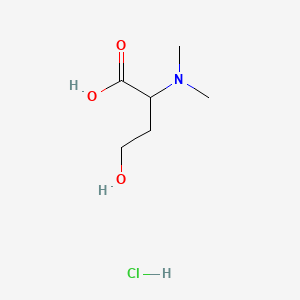![molecular formula C7H13NO2 B13494972 {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol is a spirocyclic compound that features both an oxygen and nitrogen atom within its structure. This unique configuration imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxa-2-azaspiro[3One common method involves the reaction of a suitable azaspiro compound with an alcohol under controlled conditions . The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 2-Oxa-6-azaspiro[3.4]octane
- 2-Tert-Butyl 8-Ethyl 7-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2,8-Dicarboxylate
Uniqueness
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-ylmethanol |
InChI |
InChI=1S/C7H13NO2/c9-2-6-1-7(10-3-6)4-8-5-7/h6,8-9H,1-5H2 |
InChI Key |
KOMHXPUILVLWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12CNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


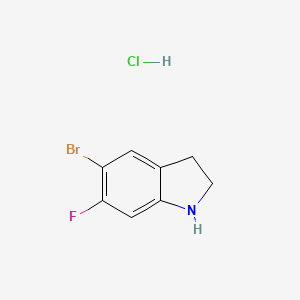
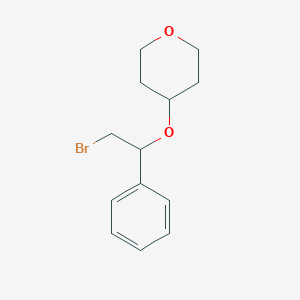
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
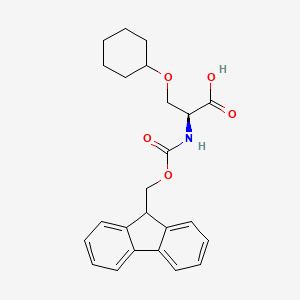
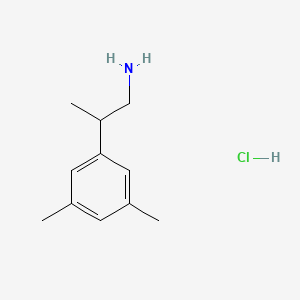
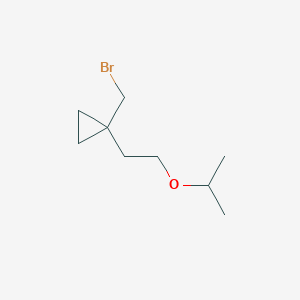
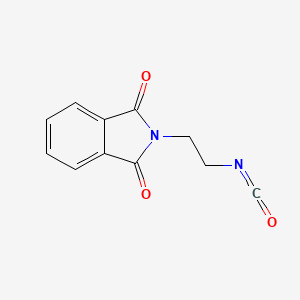
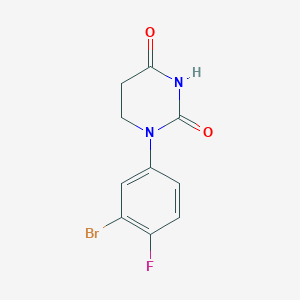
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
